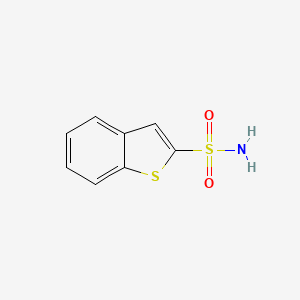

1-Benzothiophene-2-Sulfonamide

概要

説明

1-Benzothiophene-2-Sulfonamide is an organosulfur compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

作用機序

Target of Action

Sulfonamides, a class of compounds to which 1-benzothiophene-2-sulfonamide belongs, are known to inhibit folate metabolism, which is crucial for bacterial growth .

Mode of Action

This inhibition disrupts DNA synthesis and cell replication .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body fluids, metabolized in the liver, and excreted in the urine .

Result of Action

Based on the general action of sulfonamides, it can be inferred that the compound may inhibit bacterial growth by disrupting their ability to synthesize nucleic acids .

生化学分析

Biochemical Properties

Benzothiophene derivatives have been shown to exhibit antimicrobial properties . They have been tested against microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 .

Cellular Effects

The cellular effects of 1-Benzothiophene-2-Sulfonamide are currently unknown. Some benzothiophene-diaryl urea derivatives have shown potential anticancer effects. For example, compound 17d demonstrated high antiproliferative activities on HT-29 and A549 cancer cell lines .

Molecular Mechanism

It is known that the synthesis of benzothiophene motifs can occur under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes .

Temporal Effects in Laboratory Settings

The synthesis of benzothiophene-1,1-dioxide was achieved with a yield of 75% using graphite felt electrodes under 5.0 mA constant current electrolysis in an undivided electrolytic cell at room temperature .

Metabolic Pathways

Drug metabolism is a significant process in controlling pharmacokinetics .

準備方法

Synthetic Routes and Reaction Conditions: 1-Benzothiophene-2-Sulfonamide can be synthesized through several methods. One common approach involves the reaction of benzothiophene with sulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired sulfonamide product .

Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

化学反応の分析

Types of Reactions: 1-Benzothiophene-2-Sulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

Reduction: Reduction of the sulfonamide group can yield amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzothiophene derivatives.

科学的研究の応用

1-Benzothiophene-2-Sulfonamide has diverse applications in scientific research:

類似化合物との比較

Benzothiophene: Lacks the sulfonamide group, resulting in different chemical reactivity and applications.

Thiophene: A simpler structure without the fused benzene ring, leading to distinct properties.

Sulfanilamide: Contains a sulfonamide group but lacks the benzothiophene structure, used primarily as an antibacterial agent.

Uniqueness: 1-Benzothiophene-2-Sulfonamide is unique due to the combination of the benzothiophene core and the sulfonamide group. This combination imparts specific chemical reactivity and potential biological activities that are not observed in its individual components .

生物活性

1-Benzothiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic potentials, supported by relevant studies and data.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a benzothiophene core with a sulfonamide functional group. This structure is crucial for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound derivatives. For instance, compounds derived from this structure have shown promising cytotoxic effects against several cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Comparison |

|---|---|---|---|

| This compound | HepG-2 (liver) | 16.90 ± 0.09 | Doxorubicin: 13.76 ± 0.45 |

| This compound | MCF-7 (breast) | 19.57 ± 1.10 | Doxorubicin: 17.44 ± 0.46 |

| Derivative 4 | A-549 (lung) | 30.91 ± 0.65 | Sunitinib: 10.14 ± 0.50 |

| Derivative 7 | HCT-116 (colon) | 20.30 ± 0.33 | Sunitinib: 9.67 ± 0.22 |

These findings suggest that the compound exhibits moderate to potent cytotoxicity, making it a candidate for further development as an anticancer agent .

The mechanism of action for these compounds often involves inhibition of key targets such as the vascular endothelial growth factor receptor (VEGFR-2) and carbonic anhydrase isoforms (hCA IX and hCA XII). Inhibition of these targets can disrupt tumor growth and angiogenesis, contributing to their anticancer effects .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A study reported that substituted benzo[b]thiophenes displayed significant activity against resistant strains of Staphylococcus aureus, with minimal inhibitory concentrations (MICs) as low as 4 µg/mL for certain derivatives . This underscores the potential of these compounds in addressing antibiotic resistance.

Other Biological Activities

Beyond anticancer and antimicrobial effects, research indicates that derivatives of this compound may possess additional therapeutic properties:

- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation in various models.

- Antidiabetic : Certain compounds have been evaluated for their ability to modulate glucose metabolism.

- Analgesic : Preliminary studies suggest potential pain-relieving properties.

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in various therapeutic contexts:

- Cancer Treatment : A series of derivatives were synthesized and evaluated against multiple cancer cell lines, revealing a structure-activity relationship that informs future drug design .

- Antimicrobial Resistance : Research focusing on methicillin-resistant Staphylococcus aureus demonstrated that specific derivatives could inhibit bacterial growth effectively, offering a new avenue for antibiotic development .

- Inhibition Studies : Detailed studies on enzyme inhibition provided insights into how these compounds interact at the molecular level, paving the way for targeted therapies .

特性

IUPAC Name |

1-benzothiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S2/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMQSZBTFGHLAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。